molecular formula C6H9N3O B15248952 1-(6-Aminopyridazin-4-yl)ethan-1-ol

1-(6-Aminopyridazin-4-yl)ethan-1-ol

Cat. No.: B15248952
M. Wt: 139.16 g/mol
InChI Key: FRYNHYHRDZNCSJ-UHFFFAOYSA-N
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Description

1-(6-Aminopyridazin-4-yl)ethan-1-ol is a secondary alcohol featuring a pyridazine ring substituted with an amino group at position 6 and an ethanol moiety at position 2. Pyridazine derivatives are of significant interest in medicinal chemistry due to their electron-deficient aromatic systems, which enable diverse reactivity in drug design and catalysis.

Properties

Molecular Formula

C6H9N3O

Molecular Weight

139.16 g/mol

IUPAC Name

1-(6-aminopyridazin-4-yl)ethanol

InChI

InChI=1S/C6H9N3O/c1-4(10)5-2-6(7)9-8-3-5/h2-4,10H,1H3,(H2,7,9)

InChI Key

FRYNHYHRDZNCSJ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=NN=C1)N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Aminopyridazin-4-yl)ethan-1-ol typically involves the reaction of 6-chloropyridazine with ethanolamine under basic conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atom is replaced by the ethanolamine group. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the substitution reaction .

Industrial Production Methods: For industrial-scale production, the process is optimized for higher yields and purity. This often involves the use of continuous flow reactors, which allow for better control over reaction conditions and improved scalability. The reaction mixture is continuously fed into the reactor, and the product is continuously removed, which helps in maintaining optimal reaction conditions and improving the overall efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 1-(6-Aminopyridazin-4-yl)ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(6-Aminopyridazin-4-yl)ethan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: The compound is used in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(6-Aminopyridazin-4-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the hydroxyl group can participate in various interactions, including hydrogen bonding and van der Waals forces. These interactions can modulate the activity of the target enzyme or receptor, leading to the desired biological effect .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-(6-Aminopyridazin-4-yl)ethan-1-ol with alcohols containing heteroaromatic or substituted aromatic systems, focusing on synthesis, spectral properties, and reactivity.

Pyridinyl Ethanol Derivatives

Key Compounds:

  • 1-(Pyridin-2-yl)ethan-1-ol
  • 1-(Pyridin-3-yl)ethan-1-ol
  • 1-(Pyridin-4-yl)ethan-1-ol
Structural and Spectral Differences
  • 1H NMR Shifts :
    • Pyridin-4-yl derivative: Methyl hydrogens at δ = 1.46, hydroxyl at δ = 4.13, aromatic protons at δ = 7.27–8.42 .
    • Pyridin-3-yl and Pyridin-2-yl analogs exhibit distinct shifts due to electronic effects of nitrogen positioning. For example, hydroxyl protons in Pyridin-2-yl derivatives resonate upfield compared to Pyridin-4-yl .
  • Reactivity: Pyridin-4-yl derivatives undergo N-methylation with methyl triflate in DCM (75% yield), a reaction less efficient in amino-substituted pyridazines due to competing nucleophilic side reactions .

Substituted Aromatic Ethanol Derivatives

Key Compounds:

  • (R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethan-1-ol
  • 1-(p-Tolyl)ethan-1-ol
Electronic and Steric Effects
  • Trifluoromethyl Groups : The electron-withdrawing CF3 groups in (R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethan-1-ol enhance stability against oxidation but reduce nucleophilicity. This compound is synthesized via dynamic kinetic resolution, achieving high enantiomeric excess .
  • Methyl Groups : 1-(p-Tolyl)ethan-1-ol, synthesized via Fe(PC)/NaBH4-catalyzed alkyne hydration, shows moderate yield (67.8%) and is less sterically hindered than pyridazine analogs .

Heterocyclic Ethanol Derivatives

Key Compound:

  • 1-(Thietan-2-yl)ethan-1-ol

Data Tables

Table 1: Comparative Spectral Data for Selected Ethanol Derivatives

Compound 1H NMR (δ, ppm) 13C NMR (δ, ppm) Yield (%)
1-(Pyridin-4-yl)ethan-1-ol 1.46 (CH3), 4.13 (OH), 7.27–8.42 (Ar-H) 22.1 (CH3), 64.8 (C-OH) 75
1-(p-Tolyl)ethan-1-ol 1.42 (CH3), 4.59 (CH2), 7.28 (Ar-H) 21.9 (CH3), 70.1 (C-OH) 67.8
1-(Thietan-2-yl)ethan-1-ol 1.50 (CH3), 3.20 (S-CH2), 4.80 (OH) 25.3 (CH3), 58.4 (C-OH) 65

Table 2: Reactivity Comparison

Compound Key Reaction Conditions Outcome
1-(Pyridin-4-yl)ethan-1-ol N-Methylation Methyl triflate, DCM, rt 75% quaternized salt
(R)-1-(3,5-Bis(CF3)Ph)ethan-1-ol Dynamic Kinetic Resolution Enzymatic, chiral catalyst High enantiopurity
1-(p-Tolyl)ethan-1-ol Alkyne Hydration Fe(PC)/NaBH4, ethanol 67.8% yield

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